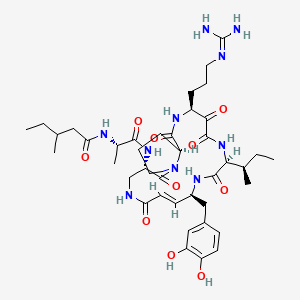
Cyclotheonamide E5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotheonamide E5 is a cyclic peptide isolated from marine sponges, specifically from the genus Ircinia . It is known for its potent inhibitory activity against tryptase, a protease released from mast cells during allergic reactions . The structure of this compound includes unique amino acids such as vinylogous tyrosine and α-ketohomoarginine .
Preparation Methods
Cyclotheonamide E5 is typically isolated from marine sponges. The isolation process involves extracting the sponge material with organic solvents, followed by purification using chromatographic techniques . The structure of this compound is determined through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . While there are no widely reported synthetic routes for this compound, the isolation from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Cyclotheonamide E5 undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups in its structure allows for oxidation reactions.
Reduction: Reduction reactions can occur at the carbonyl groups present in the peptide backbone.
Substitution: Substitution reactions can take place at the amino acid residues, particularly at the vinylogous tyrosine and α-ketohomoarginine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclotheonamide E5 has several scientific research applications:
Mechanism of Action
Cyclotheonamide E5 exerts its effects by inhibiting tryptase, a serine protease released from mast cells during allergic reactions . The unique amino acids in its structure, such as vinylogous tyrosine and α-ketohomoarginine, play a crucial role in binding to the active site of tryptase, thereby inhibiting its activity . This inhibition helps in reducing the symptoms of allergic reactions.
Comparison with Similar Compounds
Cyclotheonamide E5 is similar to other cyclotheonamides, such as cyclotheonamide E4. Both compounds are potent tryptase inhibitors, but this compound possesses an additional hydroxyl substitution ortho to the hydroxyl group of vinylogous tyrosine . This structural difference contributes to its unique inhibitory activity. Other similar compounds include cyclotheonamide A and cyclotheonamide B, which also inhibit serine proteases but differ in their amino acid composition and structural features .
Properties
Molecular Formula |
C41H62N10O10 |
|---|---|
Molecular Weight |
855.0 g/mol |
IUPAC Name |
N-[(2S)-1-[[(3S,7E,9S,12S,16S,19S)-12-[(2R)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(3,4-dihydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C41H62N10O10/c1-6-22(3)18-33(55)46-24(5)36(57)49-28-21-45-32(54)15-13-26(19-25-12-14-30(52)31(53)20-25)47-38(59)34(23(4)7-2)50-39(60)35(56)27(10-8-16-44-41(42)43)48-37(58)29-11-9-17-51(29)40(28)61/h12-15,20,22-24,26-29,34,52-53H,6-11,16-19,21H2,1-5H3,(H,45,54)(H,46,55)(H,47,59)(H,48,58)(H,49,57)(H,50,60)(H4,42,43,44)/b15-13+/t22?,23-,24+,26-,27+,28+,29+,34+/m1/s1 |
InChI Key |
GPMPQICWVQKULK-TUTRKGMZSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)CC(C)CC)CC3=CC(=C(C=C3)O)O |
Canonical SMILES |
CCC(C)CC(=O)NC(C)C(=O)NC1CNC(=O)C=CC(NC(=O)C(NC(=O)C(=O)C(NC(=O)C2CCCN2C1=O)CCCN=C(N)N)C(C)CC)CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















